molecular formula C10H21ClN2O B1398314 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236260-69-7

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1398314
CAS No.: 1236260-69-7
M. Wt: 220.74 g/mol
InChI Key: DLHLMTSVHJKQLT-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with a molecular formula of C9H19ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperidinyl group, and a propanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpiperidine and a suitable ketone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:

    2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride: This compound has a similar structure but differs in the length of the carbon chain, which may affect its chemical properties and reactivity.

    2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride: This compound has an additional methyl group, which can influence its steric and electronic properties.

Properties

IUPAC Name

2-amino-1-(2-ethylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-9-6-4-5-7-12(9)10(13)8(2)11;/h8-9H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHLMTSVHJKQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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